Cas no 1806279-94-6 (Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate)

Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate
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- インチ: 1S/C11H5F6NO3S/c1-20-9(19)7-5(4-18)2-3-6(21-10(12,13)14)8(7)22-11(15,16)17/h2-3H,1H3
- InChIKey: SHGVQXKOVVCMKK-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C(=CC=C(C#N)C=1C(=O)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 11
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 457
- XLogP3: 4.4
- トポロジー分子極性表面積: 84.6
Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015013278-1g |
Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate |
1806279-94-6 | 97% | 1g |
1,579.40 USD | 2021-06-21 |
Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate 関連文献
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Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoateに関する追加情報
Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate (CAS No. 1806279-94-6): A Comprehensive Overview
Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate (CAS No. 1806279-94-6) is a highly specialized compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its unique functional groups, including a cyano group, a trifluoromethoxy group, and a trifluoromethylthio group, exhibits a range of interesting properties that make it a valuable candidate for various applications.
The molecular structure of Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate is particularly noteworthy. The presence of the cyano group imparts significant electronic and steric effects, which can influence the compound's reactivity and stability. The trifluoromethoxy and trifluoromethylthio groups, both electron-withdrawing substituents, further enhance the compound's electronic properties and contribute to its unique chemical behavior.
In recent years, the study of fluorinated compounds has gained considerable momentum due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physical and biological properties, often leading to improved drug efficacy and stability. The compound Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate is a prime example of this trend, as its fluorinated moieties play a crucial role in its overall functionality.
The synthesis of Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. For instance, the use of transition metal-catalyzed reactions has been shown to improve yield and selectivity in the synthesis of complex fluorinated molecules.
In the context of pharmaceutical research, Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate has shown promise as a potential lead compound for drug development. Its unique combination of functional groups can confer specific biological activities, such as enzyme inhibition or receptor modulation. Studies have indicated that compounds with similar structural features exhibit potent activity against various targets, including kinases and G protein-coupled receptors (GPCRs).
The pharmacokinetic properties of Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate are also an area of active investigation. Fluorinated compounds often exhibit enhanced metabolic stability and improved bioavailability compared to their non-fluorinated counterparts. These properties are crucial for optimizing drug candidates for clinical trials. Preliminary data suggest that this compound has favorable pharmacokinetic profiles, making it an attractive candidate for further preclinical evaluation.
Beyond its potential in drug development, Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate has applications in other areas of chemistry and materials science. For example, its unique electronic properties make it suitable for use in organic electronics and photovoltaic materials. The ability to fine-tune the electronic structure through functional group modification opens up new possibilities for designing advanced materials with tailored properties.
In conclusion, Methyl 6-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate (CAS No. 1806279-94-6) is a versatile compound with a wide range of potential applications. Its unique molecular structure and functional groups make it an important subject of ongoing research in organic chemistry, pharmaceuticals, and materials science. As new synthetic methods and application areas continue to emerge, the significance of this compound is likely to grow even further.
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